![molecular formula C8H8ClN B1581159 5-Chloroindoline CAS No. 25658-80-4](/img/structure/B1581159.png)
5-Chloroindoline
Overview
Description
5-Chloroindoline is a chemical compound with the molecular formula C8H8ClN. It is a derivative of indoline, where a chlorine atom is substituted at the 5-position of the indoline ring.
Mechanism of Action
Target of Action
The primary target of 5-Chloroindoline is the DNA polymerase III β subunit, also known as the bacterial sliding clamp . This protein plays a central role in DNA replication and serves as a protein-protein interaction hub with a common binding pocket to recognize linear motifs in the partner proteins .
Mode of Action
It is known that indole derivatives, which include this compound, have a wide spectrum of activities such as antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant . They operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are also known as penicillin binding proteins (PBPs), involved in the biosynthesis of cell wall .
Biochemical Pathways
Indole derivatives, including this compound, affect various biochemical pathways. For instance, they are involved in the shikimate pathway for the biosynthesis of indoles . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The result of this compound’s action is its potential antimicrobial activity. A series of this compound derivatives were synthesized and screened for possible antibacterial and antifungal activity . Some of these compounds showed substantially significant activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloroindoline are not fully understood due to the limited research available. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of indole derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indole derivatives have been studied in various animal models .
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of proteins can be predicted using tools such as CELLO .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroindoline can be synthesized through several methods. One common method involves the nitration of N-acetyl-indoline at the 5-position, followed by reduction of the nitro group to an amino group. This amino group is then subjected to a Sandmeyer reaction to exchange it with a chlorine atom, followed by saponification of the acetyl group .
Another method involves the condensation of this compound-2,3-dione with hydrazine hydrate in ethanol to afford 5-chloro-3-hydrazonoindolin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloroindoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione.
Reduction: Reduction reactions can convert it to different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: this compound-2,3-dione.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted indoline derivatives with different functional groups.
Scientific Research Applications
Modulation of the 5-HT₃ Receptor
5-Chloroindoline is recognized as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a critical target in neuropharmacology. Studies have shown that it enhances the receptor's response to serotonin (5-HT) and various partial agonists. This modulation is significant as it can lead to improved therapeutic strategies for conditions like anxiety and depression .
- Key Findings:
Anticancer Activity
Recent research indicates that this compound derivatives exhibit antiproliferative properties against various cancer cell lines. Compounds derived from it have shown promising results in inhibiting mutant EGFR/BRAF pathways, which are often overactive in cancers such as non-small cell lung cancer (NSCLC) .
- Antiproliferative Activity:
Antibiofilm and Antimicrobial Activities
This compound has been investigated for its antimicrobial properties, particularly against uropathogenic Escherichia coli (UPEC) and other nosocomial pathogens. It inhibits biofilm formation and reduces virulence factor expression, making it a candidate for treating infections caused by biofilm-forming bacteria .
- Key Results:
Inhibition of Bacterial Growth
In studies focusing on honey bee health, this compound was effective in inhibiting the growth of Paenibacillus larvae, the causative agent of American Foulbrood (AFB) disease. This compound demonstrated non-toxic effects while protecting honey bee larvae from infection .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of chloroindoles, including this compound, is crucial for optimizing their biological activity. Research has revealed that modifications at specific positions on the indole ring can enhance antimicrobial efficacy and receptor modulation capabilities .
Compound | Target | Activity | IC₅₀/Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
5-Chloroindole | 5-HT₃ receptor | PAM | ~100 μM |
5-Chloroindole | Cancer cells | Antiproliferative | GI₅₀: 29-78 nM |
5-Chloroindole | UPEC | Antimicrobial | MIC: 75 μg/ml |
5-Chloroindole | P. larvae | Growth inhibition | Non-toxic |
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: Similar in structure but with a bromine atom instead of chlorine.
5-Fluoroindoline: Contains a fluorine atom at the 5-position.
5-Methylindoline: Has a methyl group at the 5-position.
Uniqueness of 5-Chloroindoline
This compound is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Biological Activity
5-Chloroindoline, a derivative of indole, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Overview of this compound
This compound is characterized by its structural features that contribute to its biological activity. The compound is noted for its ability to interact with various biological targets, including receptors and enzymes, which mediates its pharmacological effects.
1. Modulation of Serotonin Receptors
this compound functions as a potent allosteric modulator of the 5-HT3 receptor, enhancing serotonin-induced currents in neuronal cells. This effect is dose-dependent and reversible, indicating its potential role in neurotransmission modulation .
2. Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. It has been identified as a non-toxic inhibitor of spore germination and bacterial growth in Paenibacillus larvae, a causative agent of American foulbrood disease in honey bees . Additionally, it has shown effectiveness against uropathogenic E. coli (UPEC), inhibiting biofilm formation and reducing virulence gene expression .
3. Antiproliferative Effects
Research indicates that this compound derivatives possess antiproliferative properties against cancer cell lines. For instance, certain derivatives demonstrated GI50 values ranging from 29 nM to 78 nM, showcasing their potential as therapeutic agents in cancer treatment .
Antibacterial Activity
A study assessed the antibacterial efficacy of this compound against several bacterial strains. The compound exhibited varying degrees of inhibition, with notable activity against Staphylococcus aureus and Klebsiella pneumoniae. The results are summarized in the table below:
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 11 (K. pneumoniae), 10 (S. aureus) |
Ciprofloxacin | 26 (K. pneumoniae), 23 (S. aureus) |
This data suggests that while this compound is effective, it may not surpass established antibiotics like ciprofloxacin .
Antifungal Activity
The antifungal properties of this compound were also evaluated against Candida albicans. The compound demonstrated a significant reduction in fungal growth, indicating its potential as an antifungal agent. Further studies are required to elucidate the specific mechanisms involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A quantitative structure-activity relationship (QSAR) analysis highlighted that substitutions at the fifth position of the indole moiety enhance antimicrobial activity . This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIVAPEOZDEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180355 | |
Record name | 5-Chloroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25658-80-4 | |
Record name | 5-Chloroindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25658-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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